(R)-tert-butyl 3-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate
Overview
Description
(R)-tert-butyl 3-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group, a methoxy group, and a carbamoyl group attached to the piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine as the starting material.
Reaction Steps:
Protection of Piperidine: The piperidine ring is first protected using a tert-butyl carbamate (BOC) group to prevent unwanted reactions at the nitrogen atom.
Introduction of Carbamoyl Group: The protected piperidine is then reacted with methoxy-N-methylcarbamic acid chloride to introduce the carbamoyl group.
Final Steps: The final step involves purification and isolation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbamoyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Piperidine N-oxide, piperidine-2-one, etc.
Reduction Products: Piperidine derivatives with reduced carbamoyl groups.
Substitution Products: Piperidine derivatives with various substituents at different positions.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Piperidine-1-carboxylate derivatives
N-methoxy-N-methylcarbamoyl derivatives
tert-Butyl derivatives
Uniqueness: (R)-tert-butyl 3-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (3R)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGXVXHYGRAABB-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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